3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
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Overview
Description
3-Methyl-1,3-diazaspiro[44]nonane-2,4-dione is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a spiro junction connecting two nitrogen atoms within a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by cyclization to form the spiro compound. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
- 1,3-Diazaspiro[4.4]nonane-2,4-dione
Comparison: 3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to the presence of a methyl group at the 3-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
Properties
CAS No. |
5455-37-8 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-10-6(11)8(9-7(10)12)4-2-3-5-8/h2-5H2,1H3,(H,9,12) |
InChI Key |
HUNUBQWRKXDKMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CCCC2)NC1=O |
Origin of Product |
United States |
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